{3-[(2-methoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl propanoate
Description
The compound {3-[(2-methoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl propanoate (hereafter referred to as the "target compound") is a pyrano[2,3-c]pyridine derivative with a 2-methoxyphenyl carbamoyl substituent at position 3 and a methyl propanoate ester at position 5. The 2-methoxy group on the phenyl ring and the propanoate ester are critical to its lipophilicity and metabolic stability, while the pyrano[2,3-c]pyridine scaffold provides structural rigidity .
Properties
IUPAC Name |
[3-[(2-methoxyphenyl)carbamoyl]-8-methyl-2-oxopyrano[2,3-c]pyridin-5-yl]methyl propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-4-18(24)28-11-13-10-22-12(2)19-14(13)9-15(21(26)29-19)20(25)23-16-7-5-6-8-17(16)27-3/h5-10H,4,11H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARDGQYABFDEIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC1=CN=C(C2=C1C=C(C(=O)O2)C(=O)NC3=CC=CC=C3OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {3-[(2-methoxyphenyl)carbamoyl]-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl propanoate is part of a class of pyrano-pyridine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Where "XX" denotes the specific number of each atom in the molecular formula. The presence of the methoxyphenyl group and the pyrano-pyridine core suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing the 2-methoxyphenyl group have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. This is attributed to their ability to interfere with critical cellular pathways involved in tumor growth and survival .
Antimicrobial Activity
The compound's structure suggests a potential for antimicrobial activity. Some related compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Anti-leishmanial Activity
Research into related pyrano-pyridine derivatives has revealed activity against Leishmania species, which cause leishmaniasis. The anti-leishmanial mechanism may involve interference with the parasite's metabolic processes or immune evasion strategies .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
- Modulation of Signaling Pathways : The compound may interact with signaling molecules involved in cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of pyrano[2,3-c]pyridine and benzopyran derivatives modified with carbamoyl and ester groups. Below is a detailed comparison with structurally analogous compounds, focusing on molecular features, physicochemical properties, and functional distinctions.
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to . †Estimated due to shorter acetate chain vs. propanoate.
Key Findings:
Core Scaffold Variations: The target compound and share the pyrano[2,3-c]pyridine core, whereas and feature benzopyran and pyrano[2,3-c]pyridine cores, respectively.
Substituent Effects: The 2-methoxyphenyl carbamoyl group in the target compound likely increases electron density and hydrogen-bond acceptor capacity compared to the 2-methylphenyl-oxadiazole group in and . This may enhance interactions with biological targets such as enzymes or receptors . The propanoate ester in the target compound and confers higher lipophilicity (logP ~4.2) than the acetate ester in (logP ~3.8), suggesting slower metabolic hydrolysis and prolonged bioavailability .
Halogen Influence: introduces a 5-fluoro substituent on the phenyl ring, which may improve membrane permeability and binding affinity via electronegative interactions.
Table 2: Functional Group Impact on Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
